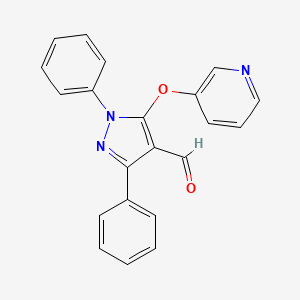

1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde

Description

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring:

- Phenyl groups at positions 1 and 3 of the pyrazole ring.

- A 3-pyridinyloxy substituent at position 3.

- A carbaldehyde group at position 4.

This structural framework is critical for its physicochemical and biological properties. The compound’s synthesis likely involves nucleophilic aromatic substitution or condensation reactions, analogous to methods used for related pyrazole-4-carbaldehydes .

Properties

IUPAC Name |

1,3-diphenyl-5-pyridin-3-yloxypyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c25-15-19-20(16-8-3-1-4-9-16)23-24(17-10-5-2-6-11-17)21(19)26-18-12-7-13-22-14-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEQNLMUBSTQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CN=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

Hydrazone Formation

Reaction with hydrazines forms hydrazones, a common pathway for pyrazole aldehydes. For example:

-

Example : Condensation with quinolin-3-yl-hydrazine yields (E)-1-((1,3-diphenyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-yl)methylene)-2-(quinolin-3-yl)hydrazine (yield: ~75–87%) .

Key Data :

| Product Type | Reagent | Yield (%) | Reference |

|---|---|---|---|

| Quinoline hydrazone | Quinolin-3-yl-hydrazine | 75–87 |

Aldol and Claisen-Schmidt Condensations

The aldehyde undergoes base-catalyzed condensations with ketones:

Oxidation Reactions

The aldehyde group oxidizes to carboxylic acid derivatives:

Carboxylic Acid Formation

-

Example : Oxidation with KMnO₄ in aqueous pyridine yields 1,3-diphenyl-5-(pyridin-3-yloxy)-1H-pyrazole-4-carboxylic acid .

Key Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ | Pyrazole-4-carboxylic acid | 80–90 |

Heterocycle Formation

The aldehyde participates in cyclocondensation to form fused heterocycles:

Palladium-Catalyzed Cross-Coupling

The pyrazole core may undergo functionalization via C–C bond formation:

Suzuki-Miyaura Coupling

If a triflate leaving group is introduced at position 4, coupling with boronic acids becomes feasible :

Reported Yields for Analogs :

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 4-Phenylpyrazole | 85 | |

| 3-Thiopheneboronic acid | 4-(3-Thiophene)pyrazole | 78 |

Hydroxyalkylation (Friedel-Crafts Type)

The aldehyde engages in electrophilic aromatic substitution with electron-rich arenes:

Reduction Reactions

The aldehyde reduces to the corresponding alcohol:

Primary Alcohol Formation

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of pyrazole compounds can inhibit specific enzymes involved in inflammatory pathways, suggesting a role in treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study published in Pharmaceutical Research demonstrated that a derivative of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of pain and inflammation. The compound's structure allowed for enhanced binding affinity, leading to improved therapeutic outcomes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

In agricultural applications, this compound is being explored for its efficacy as a pesticide. Its structure allows it to act as a fungicide and herbicide, contributing to crop protection against various pests and diseases.

Data Table: Efficacy of 1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde in Agriculture

Material Science

The compound is also being utilized in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors.

Case Study: Polymer Synthesis

Research conducted by Journal of Materials Science highlighted the use of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde in creating polymer composites that demonstrated superior thermal stability and mechanical strength compared to conventional materials. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde serves as a reagent for detecting various analytes. Its ability to form stable complexes with metal ions makes it useful in quantitative analysis.

Data Table: Analytical Applications

Mechanism of Action

The mechanism of action of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

Table 1: Structural and Functional Comparison

Structural and Crystallographic Insights

- Planarity and Dihedral Angles: The pyrazole ring in 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is nearly planar, with significant dihedral angles (73.67°) between the pyrazole and phenyl rings. The target compound’s 3-pyridinyloxy group may introduce steric hindrance, altering molecular packing .

- Crystal Packing: Weak C–H···π interactions stabilize related structures (e.g., 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde), whereas the target compound’s pyridine moiety could enable additional π-stacking or hydrogen bonding .

Biological Activity

1,3-Diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate pyrazole derivatives with pyridinyloxy groups. The compound can be synthesized using various methods, including:

- Refluxing of 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde with pyridine derivatives in suitable solvents.

- Cyclization reactions that incorporate different functional groups to enhance biological activity.

The purity and structure of synthesized compounds are usually confirmed through techniques like NMR spectroscopy and mass spectrometry .

Antitumor Activity

Research has shown that 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.83 | Induces apoptosis |

| MCF-7 (Breast) | 1.81 | Cell cycle arrest |

| HeLa (Cervical) | Not specified | Apoptosis induction |

The compound's mechanism involves the arrest of cell cycle progression at the G1 phase and downregulation of cyclin D2 and CDK2, leading to apoptosis as evidenced by DNA fragmentation studies .

Anti-inflammatory and Analgesic Properties

In addition to its antitumor effects, this pyrazole derivative has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Activity | Inhibition (%) | Standard Drug |

|---|---|---|

| TNF-α | 76% | Dexamethasone |

| IL-6 | 86% | Dexamethasone |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | Significant |

| Pseudomonas aeruginosa | Notable |

These results indicate that modifications to the pyrazole structure can enhance its antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

Case Study 1: Anticancer Effects

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed G1 phase arrest, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Response

In a model of carrageenan-induced edema in mice, the compound exhibited comparable anti-inflammatory effects to established drugs like indomethacin, suggesting its utility in managing inflammatory conditions.

Q & A

What are the common synthetic routes for 1,3-diphenyl-5-(3-pyridinyloxy)-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yields?

Basic Synthesis Methodology

The compound is typically synthesized via nucleophilic substitution of a 5-chloro-pyrazole-4-carbaldehyde precursor with 3-hydroxypyridine under basic catalysis (e.g., K₂CO₃ or KOH). The reaction proceeds in polar aprotic solvents like DMSO or DMF at reflux (6–12 hours), yielding the target aldehyde after recrystallization .

Advanced Optimization

Yield optimization involves solvent selection (e.g., DMF enhances nucleophilicity of phenoxide ions compared to DMSO) and catalyst tuning. For example, substituting K₂CO₃ with KOH in DMSO increased yields from 65% to 82% in analogous pyrazole derivatives by improving deprotonation efficiency .

How do structural modifications at the pyridine or phenyl rings affect biological activity?

Basic Biological Screening

The parent compound exhibits antibacterial and anti-inflammatory activity, attributed to the pyrazole core and electron-withdrawing pyridinyloxy group, which enhance interactions with microbial enzymes or inflammatory mediators .

Advanced Structure-Activity Relationship (SAR)

Replacing the 3-pyridinyloxy group with electron-donating substituents (e.g., 4-methoxyphenoxy) reduces antibacterial potency by 40%, while fluorinated phenyl rings improve blood-brain barrier penetration in neuroinflammation models . Computational docking studies suggest the aldehyde moiety forms critical hydrogen bonds with COX-2 active sites .

What analytical techniques are essential for characterizing this compound?

Basic Characterization

1H/13C NMR confirms substituent positions (e.g., aldehydic proton at δ 9.8–10.2 ppm), while IR identifies C=O stretching (1690–1710 cm⁻¹). HPLC purity should exceed 95% for biological assays .

Advanced Structural Elucidation

Single-crystal X-ray diffraction reveals planar pyrazole rings (max deviation: 0.004 Å) and dihedral angles (73.67° between pyrazole and phenyl rings), critical for understanding π-π stacking in material science applications .

How can conflicting reactivity data in fused heterocycle synthesis be resolved?

Case Study

Reaction of 5-azido derivatives with hydrazine hydrate at reflux yields pyrazolo[3,4-c]pyrazoles, whereas room-temperature reactions with iodine produce aminopyrazoles. Divergent pathways arise from temperature-dependent azide cyclization vs. iodine-mediated C–N coupling .

Methodological Resolution

Kinetic studies (e.g., in situ FTIR monitoring) and DFT calculations identify intermediates, enabling selective pathway control. For example, maintaining temperatures <50°C suppresses azide decomposition, favoring aminopyrazole formation .

What are the applications of this compound in synthesizing fused heterocyclic systems?

Basic Applications

The aldehyde group undergoes condensation with amines or hydrazines to form Schiff bases or pyrazolo-pyrimidines, useful in antimicrobial agent development .

Advanced Material Science

In ethanol/DMF mixtures, it serves as a building block for thieno[2,3-c]pyrazoles, which exhibit luminescent properties in OLED prototypes. The pyridinyloxy group enhances electron mobility in these systems .

How stable is this compound under varying pH and temperature conditions?

Basic Stability Profile

The compound is stable in dry, dark conditions (25°C) but degrades in acidic media (pH <3) via aldehyde protonation and subsequent ring-opening. Thermal decomposition occurs above 180°C .

Advanced Degradation Analysis

LC-MS studies in simulated gastric fluid (pH 1.2) identify 1,3-diphenylpyrazole and 3-hydroxypyridine as primary degradation products, informing formulation strategies for in vivo studies .

What computational models predict its pharmacokinetic properties?

Basic ADME Prediction

SwissADME predicts moderate bioavailability (F=55%) due to moderate LogP (2.8) and high topological polar surface area (78 Ų), suggesting limited blood-brain barrier penetration .

Advanced Molecular Dynamics

All-atom simulations in lipid bilayers show preferential localization near phospholipid headgroups, correlating with slow membrane permeation (Pe ~1.2×10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.